

Iodomethyl Pivalate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodomethyl pivalate*

Cat. No.: B139702

[Get Quote](#)

Introduction

Iodomethyl pivalate, a versatile chemical reagent, plays a significant role in modern organic synthesis and pharmaceutical development. Its primary function lies in the introduction of the pivaloyloxymethyl (POM) group, a widely used promoiety in the design of prodrugs to enhance the bioavailability of parent drug molecules. This technical guide provides an in-depth overview of **Iodomethyl pivalate**, including its chemical properties, synthesis protocols, and applications in drug development, tailored for researchers, scientists, and professionals in the field.

Core Chemical Identifiers and Properties

Iodomethyl pivalate is identified by the CAS Number 53064-79-2 and has a molecular formula of C₆H₁₁IO₂.^{[1][2][3][4]} A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	53064-79-2	[1] [4]
Molecular Formula	C6H11IO2	[1] [2] [3] [4]
Molecular Weight	242.05 g/mol	
IUPAC Name	iodomethyl 2,2-dimethylpropanoate	
Synonyms	(Pivaloyloxy)methyl Iodide, POMI, Iodomethyl 2,2-dimethylpropionate	[5]
Appearance	Clear to pale yellow liquid	[1]
Melting Point	33-35 °C	[1] [6]
Boiling Point	197.2 - 211.5 °C	[1] [6]
Density	~1.614 g/cm ³	[2]
Solubility	Soluble in organic solvents such as chloroform and methanol.	[3]

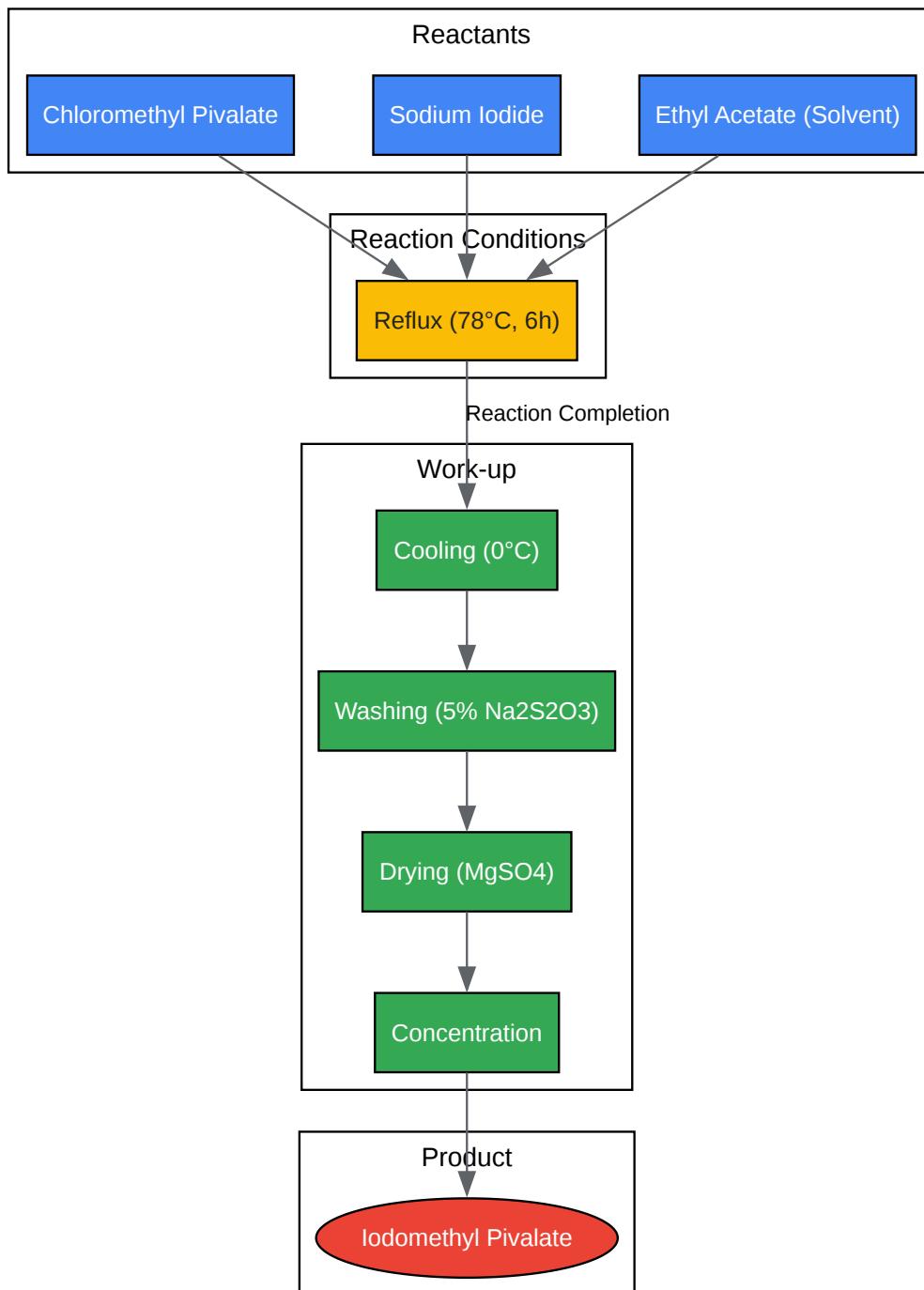
Synthesis of Iodomethyl Pivalate: Experimental Protocols

The synthesis of **Iodomethyl pivalate** is most commonly achieved through a nucleophilic substitution reaction where a chloromethyl ester is converted to its corresponding iodomethyl ester. Below are detailed experimental protocols based on established methods.

Protocol 1: Synthesis from Chloromethyl Pivalate

This method involves the reaction of chloromethyl pivalate with sodium iodide in a suitable solvent.[\[1\]](#)

Materials:


- Chloromethyl pivalate
- Sodium iodide (dry)
- Ethyl acetate or Acetone (dry)
- 5% Sodium thiosulfate solution
- Anhydrous magnesium sulfate
- Nitrogen gas atmosphere

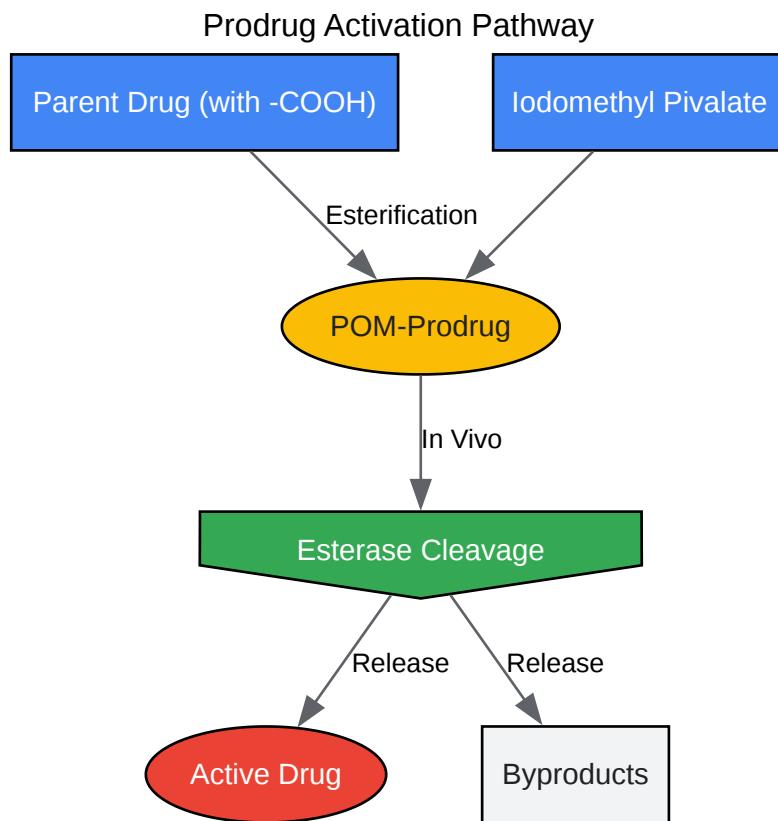
Procedure:

- In a three-neck flask under a nitrogen atmosphere, dissolve chloromethyl pivalate (e.g., 10.0 g) in a suitable volume of dry ethyl acetate (e.g., 30 mL).[6]
- Add sodium iodide (e.g., 11.6 g to 13.4 g) and calcium chloride (e.g., 3.6 g to 4.6 g) to the solution.[7][2][6] The addition of calcium chloride helps to control moisture.[7]
- Heat the mixture to reflux (approximately 78 °C for ethyl acetate) and maintain for 6 hours.[7][2][6]
- After the reaction is complete, cool the mixture to 0 °C.[7][2][6]
- Wash the reaction mixture with a 5% sodium thiosulfate solution until the organic layer is colorless to remove any remaining iodine.[7][2][6]
- Dry the organic layer over anhydrous magnesium sulfate.[7][6]
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain **Iodomethyl pivalate** as a yellow liquid.[7][6]

This method has been reported to achieve a molar yield of over 90% and a purity of up to 98% (GC).[7][6]

Synthesis of Iodomethyl Pivalate

[Click to download full resolution via product page](#)*Synthesis workflow for Iodomethyl pivalate.*


Applications in Drug Development

Iodomethyl pivalate is a key reagent for the formation of pivaloyloxymethyl (POM) esters from carboxylic acids and phenols. This functionality is extensively used in the pharmaceutical industry for several purposes.

Prodrug Design for Enhanced Bioavailability

The primary application of **Iodomethyl pivalate** is in the synthesis of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. The POM group can be attached to a parent drug molecule, often at a carboxylic acid or phenol functional group, to improve its physicochemical properties, such as lipophilicity. This modification can lead to enhanced absorption and oral bioavailability. Once absorbed, the POM ester is cleaved by endogenous esterases to release the active drug and the innocuous byproducts formaldehyde, carbon dioxide, and pivalic acid. Pivalate-generating prodrugs have been successfully developed to improve the bioavailability of various therapeutic agents.[8]

However, it is important to consider that the liberation of pivalate can impact carnitine homeostasis.[8] Pivalate is eliminated from the body as pivaloylcarnitine, which can lead to carnitine depletion with long-term, high-dose administration of pivalate-generating prodrugs.[8] Therefore, monitoring carnitine levels may be necessary for patients undergoing such therapies.[8]

[Click to download full resolution via product page](#)

General scheme of POM-prodrug activation.

Protecting Group in Chemical Synthesis

In the multi-step synthesis of complex pharmaceutical compounds, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. The pivaloyl group, introduced via **Iodomethyl pivalate**, can serve as a robust protecting group for carboxylic acids, alcohols, and amines.^[1] This strategy is particularly valuable in the synthesis of cephalosporin antibiotics, where it helps to enhance the stability of the final compounds.^[1]

Conclusion

Iodomethyl pivalate is an indispensable reagent in pharmaceutical chemistry, primarily enabling the synthesis of pivaloyloxymethyl prodrugs to improve the pharmacokinetic

properties of therapeutic agents. Its synthesis is well-established, offering high yields and purity. While its application in prodrug design is highly effective, a thorough understanding of the potential metabolic consequences, such as the impact on carnitine homeostasis, is crucial for the safe and effective development of new medicines. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. CN106365998A - Preparation method of iodomethyl pivalate - Google Patents [patents.google.com]
- 3. innospk.com [innospk.com]
- 4. scbt.com [scbt.com]
- 5. Cas 53064-79-2, Iodomethyl pivalate | lookchem [lookchem.com]
- 6. Iodomethyl pivalate | 53064-79-2 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Iodomethyl Pivalate: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139702#iodomethyl-pivalate-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com